2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
This compound features a 1,3,4-oxadiazole core substituted at position 2 with a 4-methoxyphenyl group and a thioether linkage to a ketone-functionalized 4-methylpiperidine moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-7-9-20(10-8-12)15(21)11-24-17-19-18-16(23-17)13-3-5-14(22-2)6-4-13/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTMVTFPRRRJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic derivative belonging to the class of oxadiazole compounds. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is . The compound features a thioether linkage and an oxadiazole ring, which are critical for its biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | Antibacterial | 15.62 | E. coli, S. aureus |
| Related Oxadiazole Derivative | Antifungal | 15.62 | Candida albicans |
Anticancer Activity
Oxadiazole derivatives have shown promise in cancer research. Studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation.
| Study Reference | Compound Tested | Cell Line | IC50 (µM) |
|---|---|---|---|
| 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | MCF-7 | 10.5 | |
| Related Compound | HCT116 | 6.2 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole compounds is linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have demonstrated that these compounds can reduce inflammation markers in macrophage cultures.
The biological activity of 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Interaction with Cellular Receptors : Potential interaction with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
Case Studies
Several studies highlight the efficacy of oxadiazole derivatives:
- Antibacterial Study : A study conducted on various oxadiazole derivatives showed promising results against resistant strains of bacteria, suggesting that modifications in the structure could enhance potency.
- Cytotoxicity Assay : In a comparative study, the compound was tested alongside known chemotherapeutic agents, demonstrating lower IC50 values indicating higher potency against certain cancer cell lines.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-methoxyphenyl substituent distinguishes this compound from analogs with electron-withdrawing or bulky groups. Key comparisons include:
Key Observations :
Heterocyclic and Amine Moieties
The 4-methylpiperidine group is compared to piperazine, benzylpiperazine, and other nitrogen-containing substituents:
Key Observations :
- Piperazine derivatives (5d) show enzyme inhibitory activity, suggesting that the target compound’s 4-methylpiperidine group may similarly modulate enzyme interactions .
- Cytotoxic analogs (2,3) with pyrimidinylthio-propyl chains highlight the role of extended sulfur-containing linkers in enhancing bioactivity .
Q & A
Q. What experimental designs are recommended to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment .
- Use fluorescent probes (e.g., ROS sensors) or flow cytometry to assess mitochondrial membrane potential and apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
